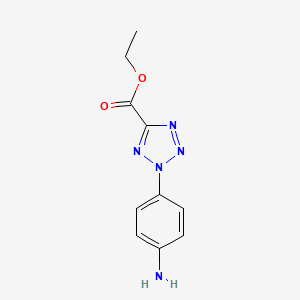

ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an ethyl ester group, an aminophenyl group, and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction where an appropriate halogenated aromatic compound reacts with an amine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate is a chemical compound with several applications in scientific research. It features a tetrazole ring, a structure of interest in medicinal chemistry .

Basic Information

- IUPAC Name: ethyl 2-(4-aminophenyl)tetrazole-5-carboxylate

- Molecular Formula: C10H11N5O2

- Molecular Weight: 233.23 g/mol

Scientific Research Applications

This compound is primarily used as a building block in chemistry. While specific case studies and comprehensive data tables are not available in the search results, the compound's structural features suggest potential applications in various areas:

- Building Block for Synthesis: It can be used as an intermediate in the synthesis of more complex molecules. The presence of the amino group allows for further chemical modifications, such as oxidation.

- Medicinal Chemistry: Tetrazoles are synthetic organic heterocyclic compounds, with a 5-member ring containing four nitrogen atoms and one carbon atom . Tetrazole rings are common in drugs with antihypertensive, antibiotic, and anti-allergic effects, and can serve as bioisosteres for carboxylate groups because they are deprotonated at physiological pH and have a similar pKa value .

- Related Compounds: Structural analogues of tetrazoles are available for sale as building blocks .

Wirkmechanismus

The mechanism of action of ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(4-nitrophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate: This compound has a nitro group instead of an amino group, which affects its reactivity and biological activity.

Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence its solubility and reactivity.

2-(4-Aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid: The absence of the ester group makes this compound more acidic and affects its solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate (C10H11N5O2) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Structural Characteristics

This compound belongs to the class of tetrazoles , which are five-membered heterocyclic compounds containing four nitrogen atoms. The presence of a carboxylate group and an amine substituent enhances its reactivity and interaction with biological targets. The molecular weight of this compound is approximately 233.23 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Activity : Several studies have reported the antimicrobial properties of tetrazole derivatives. The compound has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated its activity against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentration (MIC) values ranging from 15.6 to 62.5 µg/mL .

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 15.6 31.25 Escherichia coli 31.25 62.5 Pseudomonas aeruginosa 62.5 125 - Antitumor Activity : The compound has also been evaluated for its potential antitumor effects. Structural analogs have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications in the tetrazole structure can lead to enhanced biological activity .

- Metal Complex Formation : this compound can form complexes with metal ions. These interactions may enhance its stability and biological efficacy, making it a candidate for drug delivery systems or novel therapeutic strategies.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The initial step involves the reaction of appropriate azides and hydrazines to form the tetrazole structure.

- Introduction of Functional Groups : Subsequent reactions introduce the ethyl ester and amine functionalities through esterification and amination processes.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various tetrazole derivatives, this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics like oxytetracycline . This highlights its potential as an alternative therapeutic agent.

Case Study 2: Antitumor Properties

A series of derivatives based on this compound were synthesized and tested for cytotoxicity against human cancer cell lines. Results indicated that specific modifications could significantly enhance their antitumor activity .

Eigenschaften

Molekularformel |

C10H11N5O2 |

|---|---|

Molekulargewicht |

233.23 g/mol |

IUPAC-Name |

ethyl 2-(4-aminophenyl)tetrazole-5-carboxylate |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-10(16)9-12-14-15(13-9)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3 |

InChI-Schlüssel |

WVSQYZNUOJYCFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NN(N=N1)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.